Product packaging for Clofenetamine(Cat. No.:CAS No. 511-46-6)

Clofenetamine

Cat. No.: B1669201
CAS No.: 511-46-6
M. Wt: 331.9 g/mol
InChI Key: IKFQEQVEOQNTRJ-UHFFFAOYSA-N
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Description

Clofenetamine (CAS Number 511-46-6) is a pharmaceutical research compound with a molecular formula of C20H26ClNO and a molecular weight of 331.88 g·mol⁻¹ . It is classified as a tranquilizer, antihistamine, anticholinergic, and antiparkinsonian agent for research purposes . Its core research value lies in its pharmacological profile as a diphenhydramine derivative, which is useful for studying histamine receptor and acetylcholine receptor interactions . The drug's mechanism of action involves antagonizing histamine H1 receptors and cholinergic muscarinic receptors, which are key pathways in neurological and inflammatory research models . Identified in some literature under the synonyms Phenoxethamine and Keithon, this compound has a documented history in scientific research dating back to the 1940s . This compound is provided for laboratory research applications only. It is strictly for use in controlled in-vitro settings and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClNO B1669201 Clofenetamine CAS No. 511-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFQEQVEOQNTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862081
Record name 2-(alpha-(p-Chlorophenyl)-alpha-methylbenzyloxy)-N,N-diethylethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-46-6
Record name 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofenetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(alpha-(p-Chlorophenyl)-alpha-methylbenzyloxy)-N,N-diethylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOFENETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH9CQF0FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Structure and Classification of Clofenetamine

Chemical Classifications within Benzhydryl Ethers

Clofenetamine is classified as a derivative of diphenhydramine (B27). wikipedia.org This places it within the broader category of benzhydryl ether derivatives, which are characterized by a core diphenylmethyl group (benzhydryl group) linked to an ether oxygen. nih.gov

Structural Relationships to Related Benzhydryl Ether Analogues

This compound is closely structurally related to several other drugs that are also benzhydryl ether derivatives. These include mephenhydramine, chlorphenoxamine, and embramine. wikipedia.org

The structural relationships can be observed by comparing their core structures:

Diphenhydramine: Features a diphenylmethoxy group (-O-CH(C₆H₅)₂) linked to an ethylamine (B1201723) chain substituted with two methyl groups (N(CH₃)₂).

This compound: Differs from diphenhydramine by having a chlorine atom at the para position of one phenyl ring and an ethyl group and a methyl group attached to the carbon adjacent to the ether oxygen, along with two ethyl groups on the terminal nitrogen (N(CH₂CH₃)₂). nih.govwikipedia.org

Mephenhydramine: Also known as moxastine, its structure is 2-[1,1-di(phenyl)ethoxy]-N,N-dimethylethanamine, featuring two phenyl rings attached to the carbon adjacent to the ether oxygen and two methyl groups on the terminal nitrogen. iiab.mewikipedia.org

Chlorphenoxamine: An analog of diphenhydramine, its IUPAC name is {2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl}dimethylamine, showing a chlorine substitution similar to this compound but with methyl groups on the terminal nitrogen. wikipedia.orgiiab.meuni.lunih.gov

Embramine: Has the IUPAC name 2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine, featuring a bromine atom at the para position of one phenyl ring and two methyl groups on the terminal nitrogen. uni.luiiab.menih.govnih.gov

These structural variations, particularly in the substituents on the phenyl rings and the terminal amine group, contribute to the distinct pharmacological profiles of these compounds, although they share the common benzhydryl ether core.

Table 1: Structural Comparison of this compound and Related Analogues

CompoundMolecular FormulaKey Structural FeaturesPubChem CID
This compoundC₂₀H₂₆ClNO4-chloro substitution on one phenyl, ethyl and methyl on carbon adjacent to ether, diethylamine (B46881)71812
DiphenhydramineC₁₇H₂₁NOTwo phenyl rings, methyl on carbon adjacent to ether, dimethylamine3100
MephenhydramineC₁₈H₂₃NOTwo phenyl rings, two methyls on carbon adjacent to ether, dimethylamine19142
ChlorphenoxamineC₁₈H₂₂ClNO4-chloro substitution on one phenyl, methyl on carbon adjacent to ether, dimethylamine6475
EmbramineC₁₈H₂₂BrNO4-bromo substitution on one phenyl, methyl on carbon adjacent to ether, dimethylamine19105

Theoretical Structural Analysis and Conformational Studies

Theoretical structural analysis and conformational studies are valuable tools for understanding the three-dimensional arrangement and flexibility of molecules like this compound. These studies often employ computational methods to explore potential low-energy conformers and the influence of various factors on molecular shape.

Investigations into Tautomerism

Tautomerism involves the interconversion of isomeric forms of a compound by the migration of a hydrogen atom and subsequent rearrangement of double bonds. nih.gov While the core structure of this compound, a substituted ether with tertiary amine functionality, does not readily suggest common tautomeric forms like keto-enol or imine-enamine tautomerism, theoretical studies can investigate the possibility of less conventional tautomeric rearrangements or proton shifts under specific conditions. However, specific research findings detailing tautomerism investigations solely focused on this compound were not prominently found in the consulted literature. Studies on tautomerism in other organic systems highlight the role of computational methods like Density Functional Theory (DFT) in assessing the stability and feasibility of different tautomeric forms. nih.govajchem-b.comresearchgate.net

Analysis of Intermolecular and Intramolecular Bonding Interactions (e.g., Hydrogen Bonding)

Analysis of bonding interactions, both within a single molecule (intramolecular) and between molecules (intermolecular), is crucial for understanding a compound's physical properties and behavior. Intramolecular interactions, such as hydrogen bonding, can influence a molecule's preferred conformation. researchgate.net Intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, play a significant role in phenomena like solubility, melting point, and interactions with other molecules, such as binding to biological targets. nih.gov

For this compound, potential sites for hydrogen bonding could involve the ether oxygen and the nitrogen atom of the diethylamine group, acting as hydrogen bond acceptors. The presence of hydrogen bond donors would depend on the surrounding environment or interactions with other molecules. Theoretical studies can predict and quantify the strength and nature of these interactions, providing insights into the molecule's behavior in different phases and environments. While general principles of hydrogen bonding and other interactions are well-established in computational chemistry, specific detailed analyses of these interactions solely for this compound were not extensively found in the provided search results. Studies on other molecules demonstrate how computational approaches, such as NBO analysis and electron density analysis, are used to evaluate the energetic importance of these interactions. sapub.org

Synthetic Methodologies and Derivative Chemistry of Clofenetamine

Strategies for Clofenetamine Synthesis

While specific detailed synthetic routes solely for this compound were not extensively detailed in the search results, the synthesis of related antihistamines and benzhydryl ethers provides a general context. Antihistamines, including those of the amino ether class to which this compound belongs, are typically synthesized through reactions involving diaryl moieties, a linking chain (often two or three carbons), and a tertiary amino group. damascusuniversity.edu.sy Benzhydryl ethers, a core structural component in some antihistamines, can be synthesized through methods such as the alkylation of phenols with quaternary ammonium (B1175870) salts or via reactions involving benzhydrols. chem-soc.siyale.edu

Design and Synthesis of Sila-Analogues of this compound

The design and synthesis of sila-analogues of this compound represent a key area of investigation. This approach involves the strategic replacement of carbon atoms within the this compound structure with silicon atoms, aiming to leverage the unique chemical properties of silicon to potentially improve the compound's pharmacological characteristics. researchgate.netresearchgate.net Sila-analogues of drugs from the benzhydryl ether class, including this compound and chlorphenoxamine, have been synthesized. researchgate.netresearchgate.net

General Principles of Organosilicon Bioisosterism in Drug Design

Organosilicon bioisosterism is a strategy in medicinal chemistry where a carbon atom or a group containing carbon is replaced by a silicon atom or a silicon-containing group with similar chemical and physical properties. nih.govresearchgate.netwikipedia.orgajptr.com This replacement aims to produce molecules with similar biological behavior while potentially enhancing desired properties such as efficacy, selectivity, physicochemical characteristics, and bioavailability, without drastically altering the chemical framework. nih.govresearchgate.netresearchgate.net Silicon is considered a suitable carbon isostere due to possessing similar intrinsic properties. nih.govresearchgate.net The carbon-silicon switch has become a valuable strategy for modulating toxicity, pharmacokinetics, and pharmacodynamics. tandfonline.com Differences in bond lengths (C-C = 1.54 Å, C-Si = 1.87 Å) and silicon's preference for higher coordination numbers can lead to changes in interactions with proteins and access to novel compounds. enamine.net

Specific Synthetic Pathways for Sila-Clofenetamine and Its Derivatives

Specific synthetic pathways for sila-clofenetamine and its derivatives have been developed. For instance, isoelectronic derivatives of sila-clofenetamine and sila-mebrophenhydramine were synthesized through multi-step processes. researchgate.netresearchgate.net One approach involved starting from 3-chloropropyltrichlorosilane, followed by successive arylation and methylation, and subsequent reaction of the resulting diarylmethylsilane with diethylamine (B46881). researchgate.net Sila-analogues of meflophenhydramine, another antihistamine, and its derivatives have also been synthesized. researchgate.net

Synthesis of O-Isosteric Sila-Antihistamine Analogues

The synthesis of O-isosteric sila-antihistamine analogues involves replacing an oxygen atom with a silicon-containing group, while maintaining a similar spatial arrangement and electronic properties. Isoelectronic derivatives of sila-clofenetamine and sila-mebrophenhydramine have been synthesized, and their pharmacological effects compared with corresponding O-isosteric sila-antihistamines. researchgate.netresearchgate.net This suggests that in the context of sila-analogues of benzhydryl ethers, the "O-isosteric" term might refer to variations in the ether linkage involving silicon.

Preparation of N-Quaternary Derivatives of Silabenzhydryl Ethers

The preparation of N-quaternary derivatives of silabenzhydryl ethers involves the quaternization of the tertiary amine function present in these compounds. Quaternary ammonium salts of biologically active silabenzhydryl ethers have been synthesized by reacting the corresponding free bases with alkyl halides such as methyl iodide, methyl bromide, or methyl chloride in acetonitrile. researchgate.net The structures of these quaternary derivatives were confirmed using techniques like elemental analysis and 1H-NMR spectroscopy. researchgate.net General methods for preparing quaternary ammonium compounds often involve the reaction of a tertiary amine with an alkylating agent. google.comgoogle.com

Rational Design Principles for Novel this compound Derivatives

Rational design principles for novel this compound derivatives are guided by the understanding of its structure-activity relationships and the principles of bioisosterism, particularly carbon-silicon exchange. eurekaselect.comresearchgate.netnih.govnih.gov Design efforts aim to modulate properties like potency, selectivity, and pharmacokinetic profiles. ajptr.comnih.gov The strategic incorporation of silicon bioisosteres is a key approach in this rational design process. researchgate.nettandfonline.com By making structural modifications, such as variations in the diaryl groups, the linking chain, and the terminal amino group, researchers can explore new chemical space and potentially identify derivatives with improved properties. damascusuniversity.edu.sytandfonline.com Computational techniques and in silico studies can also play a role in predicting the biological activities and binding modes of designed derivatives. nih.gov

Advanced Structural Elucidation and Analytical Techniques in Clofenetamine Research

Spectroscopic Characterization Methodologies

Spectroscopic methods utilize the interaction of electromagnetic radiation with the Clofenetamine molecule to provide information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and connectivity within a molecule youtube.comebsco.com. For this compound (C₂₀H₂₆ClNO), ¹H-NMR spectroscopy would be invaluable in identifying different types of hydrogen atoms, their chemical environments, and their spatial relationships to neighboring hydrogen atoms youtube.comebsco.com. The chemical shifts, splitting patterns (multiplicity), and integration of signals in a ¹H-NMR spectrum would allow for the assignment of protons to specific parts of the this compound molecule, such as aromatic rings, aliphatic chains, and protons adjacent to heteroatoms (N, O, Cl). This data is crucial for confirming the proposed structure of this compound youtube.comebsco.com.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern bruker.com. For this compound, Electron Ionization Mass Spectrometry (EI-MS) would typically yield a molecular ion peak corresponding to its molecular weight (approximately 331.9 g/mol for C₂₀H₂₆ClNO) nih.gov. The fragmentation pattern observed in the mass spectrum provides structural clues by indicating the masses of fragment ions produced by the breaking of specific bonds within the molecule bruker.comacs.org. High-resolution mass spectrometry (HRMS) would provide a more accurate determination of the molecular weight, allowing for the confirmation of the elemental composition (C₂₀H₂₆ClNO) by calculating the exact mass bruker.com. Tandem mass spectrometry (MS/MS) could be employed to induce further fragmentation of selected ions, yielding more detailed structural information bruker.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which is related to the presence of chromophores (groups containing π electrons or non-bonding electrons) within the molecule technologynetworks.comwepub.org. For this compound, the presence of phenyl rings (aromatic systems) would result in absorption in the UV region of the spectrum technologynetworks.comwepub.org. The λmax (wavelength of maximum absorbance) and the intensity of the absorption would provide information about the electronic transitions within the aromatic system and potentially indicate the presence of conjugated systems if they existed in the molecule technologynetworks.comwepub.orglcms.cz. UV-Vis spectroscopy can also be used for quantitative analysis, such as determining the concentration of this compound in a solution, provided it exhibits sufficient absorbance in the UV-Vis range technologynetworks.comwepub.orglcms.cz.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure compound ucm.esrsc.org. For this compound with the molecular formula C₂₀H₂₆ClNO, elemental analysis would involve determining the percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), and Oxygen (O) ucm.eshuji.ac.il. Combustion analysis is commonly used for the determination of C, H, and N ucm.es. Other methods, such as ion chromatography or titration, might be used for chlorine researchgate.net. The experimentally determined percentages are compared to the theoretically calculated percentages based on the molecular formula to confirm the compound's purity and elemental composition ucm.esrsc.orgresearchgate.net. Significant deviations between experimental and theoretical values can indicate impurities or an incorrect molecular formula rsc.org.

Due to the limitations in the available search results, specific spectral data (e.g., NMR shifts, MS fragmentation ions, IR peak frequencies, UV-Vis λmax) and detailed elemental analysis results for this compound could not be included in this article.

Molecular Interactions and Receptor Binding Mechanisms of Clofenetamine

Investigation of Ligand-Receptor Binding Profiles

Ligand-receptor binding profiles are fundamental to understanding how a compound exerts its effects at the molecular level. These profiles characterize the affinity and selectivity of a ligand for a range of receptors. Receptor ligand binding assays are techniques used to study the interaction between a ligand and a target protein, crucial for identifying and optimizing test compounds by measuring binding affinity and kinetics. giffordbioscience.com These assays help identify compounds with high binding affinity and characterize binding kinetics, providing insights into the rates of association and dissociation. giffordbioscience.com This information is important for predicting drug potency and duration of action. giffordbioscience.com Assays can also assess the specificity of ligand binding, aiding the design of compounds that target desired proteins with minimal off-target effects. giffordbioscience.com

Quantitative binding parameter determinations, such as the dissociation constant (Kd), are obtained from these assays. giffordbioscience.commerckmillipore.com Kd indicates the affinity of a ligand for a receptor, with lower values reflecting higher affinity. giffordbioscience.com Other parameters include the inhibition constant (Ki), representing the potency of an inhibitor, and association (kon/ka) and dissociation (koff/kd) rate constants. giffordbioscience.com Receptor binding can be quantified by measuring response data obtained at different receptor levels, allowing characterization of binding properties without explicit ligand binding experiments that require labeled ligands. nih.govbiorxiv.org

While specific, detailed ligand-receptor binding profiles for clofenetamine across a broad panel of receptors were not extensively found in the immediate search results, the compound's structural characteristics suggest potential interactions with receptors known to bind similar molecules, such as antihistamines and anticholinergics. Studies on other compounds with structural similarities, like certain tryptamines, have shown binding affinities across multiple receptor targets, including serotonin (B10506) receptors, adrenergic receptors, sigma receptors, and histamine (B1213489) H1 receptors. nih.gov This suggests that a comprehensive binding profile for this compound would likely involve evaluating its affinity across a diverse set of receptors to fully understand its polypharmacology.

Characterization of Antihistaminic Receptor Interactions

Antihistamines are a class of drugs that primarily act on histamine receptors. There are different types of histamine receptors, including H1, H2, H3, and H4 receptors. nih.govdrugbank.com H1 receptor antagonists are commonly used to treat allergies and allergic rhinitis by blocking the actions of histamine at H1 receptors. nih.govmhmedical.com First-generation antihistamines are known to cross the blood-brain barrier and interact with H1 receptors in the central nervous system, leading to sedation and sometimes anticholinergic effects. nih.govmhmedical.com These drugs are competitive antagonists of the H1 receptor. mhmedical.com

Given that this compound is described as having antihistaminic properties, its interaction with histamine H1 receptors is a key aspect of its pharmacological profile. This interaction is likely characterized by competitive antagonism, where this compound binds to the H1 receptor, preventing histamine from binding and activating the receptor. mhmedical.com The affinity of this compound for the H1 receptor would determine its potency as an antihistamine. While specific binding data for this compound at H1 receptors were not located, studies on related compounds have shown nanomolar affinities for histamine H1 receptors. nih.gov

Elucidation of Anticholinergic Receptor Interactions

Anticholinergic drugs block or inhibit the actions of acetylcholine (B1216132), primarily at muscarinic acetylcholine receptors. psychdb.commhmedical.combpac.org.nz These receptors are widely distributed throughout the body and are involved in various physiological processes. mhmedical.combpac.org.nz Anticholinergics act as competitive antagonists of acetylcholine at these receptor sites, inhibiting the transmission of signals. psychdb.commhmedical.com The ester linkage is considered essential for the effective binding of many anticholinergics to acetylcholine receptors. mhmedical.com

This compound is also described as possessing anticholinergic properties. This suggests that it interacts with muscarinic acetylcholine receptors, likely as a competitive antagonist. psychdb.commhmedical.com This interaction would involve this compound binding to the muscarinic receptor binding site, thereby preventing acetylcholine from binding and eliciting a response. The extent of anticholinergic activity would depend on this compound's affinity for different muscarinic receptor subtypes (M1, M2, M3, M4, M5). mhmedical.com While specific data on this compound's binding to muscarinic receptors were not found, the general mechanism involves blocking acetylcholine binding. psychdb.commhmedical.com

Exploration of Antiparkinsonian Receptor Interactions

Antiparkinsonian drugs target various systems involved in the pathophysiology of Parkinson's disease, including the dopaminergic, glutamatergic, and histaminergic systems. drugoffice.gov.hkmdpi.comnih.gov Some antiparkinsonian agents act as dopamine (B1211576) receptor agonists, directly stimulating dopamine receptors. drugoffice.gov.hk Others work by inhibiting enzymes that break down dopamine, increasing its levels in the brain. drugoffice.gov.hk Antimuscarinic agents also have a weak antiparkinsonian effect, primarily reducing tremor and rigidity. drugoffice.gov.hk

The reported antiparkinsonian properties of this compound suggest potential interactions with receptors relevant to Parkinson's disease. Given its described anticholinergic activity, one potential mechanism is through antagonism of muscarinic acetylcholine receptors, which can help to restore the balance between dopaminergic and cholinergic activity in the basal ganglia. drugoffice.gov.hk Additionally, some compounds with dual actions, such as dopamine D2/D3 agonism and histamine H3 antagonism, are being explored as antiparkinsonian drugs, highlighting the potential involvement of histaminergic receptors. nih.gov While specific data on this compound's interaction with dopaminergic or other antiparkinsonian targets were not identified, its classification suggests investigation into these pathways would be relevant.

Studies of Molecular Recognition and Binding Affinity in Preclinical Models

Molecular recognition and ligand binding involving proteins are fundamental processes in biological systems, including drug action. nih.gov Molecular recognition involves the specific binding of a ligand to its target, often involving conformational changes in both the ligand and the receptor. mdpi.comresearchgate.net Binding affinity, typically quantified by the dissociation constant (Kd), measures the strength of this interaction. giffordbioscience.comresearchgate.net Preclinical models, including in vitro binding assays and in vivo studies, are used to investigate these interactions. giffordbioscience.commerckmillipore.comnih.gov

Studies in preclinical models aim to determine the binding affinity of a compound for its target receptors and to understand the molecular basis of this recognition. This can involve techniques such as radioligand binding assays, which measure the binding of a labeled ligand to receptors in tissue homogenates or cells. merckmillipore.comumich.edu Displacement binding assays, where the test compound competes with a radiolabeled ligand for binding sites, are commonly used to determine the affinity of the test compound. merckmillipore.com

While specific preclinical studies detailing the molecular recognition and binding affinity of this compound were not found in the search results, the principles applied to other compounds would be relevant. For example, studies on novel glucocorticoids have correlated in vitro receptor affinity with in vivo activity, supporting the use of receptor affinity tests in screening for agonists. nih.gov Similarly, research on tryptamine (B22526) derivatives has utilized in vitro binding affinity data across multiple receptors to understand their potential psychoactive effects. nih.gov Applying such methodologies to this compound would involve determining its binding affinities for relevant receptors (e.g., H1, muscarinic, potentially dopaminergic or histaminergic H3) in appropriate preclinical models.

Examination of Key Interaction Types (e.g., Chemical Bonding, Ionic Bonding, Complexation, Van der Waals Interaction, Hydrogen Bonding)

The binding of a ligand to its receptor is a complex process mediated by various types of non-covalent interactions. pocketdentistry.comdentalcare.comlibretexts.org These interactions occur when the drug molecule is in close proximity to the receptor surface. pocketdentistry.com The key interaction types include:

Ionic Bonds: These occur between charged atoms or groups and are generally stronger than hydrogen bonds or Van der Waals forces. pocketdentistry.comdentalcare.com They are often the initial interactions that occur as a drug approaches a receptor. pocketdentistry.com

Hydrogen Bonding: This involves the attraction between a hydrogen atom covalently linked to a strongly electronegative atom (like oxygen or nitrogen) and another electronegative atom. pocketdentistry.comdentalcare.comlibretexts.org Hydrogen bonds are weaker than ionic bonds but can contribute significantly to binding stability when multiple such bonds are formed. pocketdentistry.comlibretexts.org

Van der Waals Interactions: These are weak, short-range forces that arise from temporary fluctuations in electron distribution around atoms, creating transient dipoles. pocketdentistry.comdentalcare.comlibretexts.org Although individually weak, they become significant when many atoms in the ligand and receptor are in close contact, contributing to the specificity of binding. pocketdentistry.com

Covalent Bonds: These involve the sharing of electron pairs between atoms and are much stronger than non-covalent interactions. dentalcare.comgsu.edu Covalent binding to receptors is less common in therapeutic drug action as it often leads to irreversible effects. pocketdentistry.comdentalcare.com

Complexation: This term can broadly refer to the formation of a stable association between the ligand and the receptor, mediated by the sum of all contributing forces.

Detailed studies, such as molecular docking or molecular dynamics simulations, would be required to fully elucidate the specific key interaction types and residues involved in this compound's binding to its various receptors. These computational methods can model the interaction between the ligand and the receptor at an atomic level, providing insights into the contributing forces and the dynamic aspects of binding. nih.govresearchgate.net

Preclinical Pharmacological Mechanism Investigations of Clofenetamine

Elucidation of Tranquilizer-Like Pharmacodynamics in Preclinical Systems

The tranquilizer-like or sedative effects of clofenetamine are primarily attributed to its action as a first-generation histamine (B1213489) H1 receptor antagonist. Unlike second-generation antihistamines, first-generation agents readily cross the blood-brain barrier. pharmacologymentor.comdrugbank.com Once in the central nervous system (CNS), they act as inverse agonists at H1 receptors, a mechanism that suppresses the activity of histaminergic neurons responsible for promoting wakefulness. pharmacologymentor.com This blockade of histamine's alerting signal in the CNS results in drowsiness and sedation. pharmacologymentor.comwikipedia.org

The sedative properties of diphenhydramine (B27), the parent compound of this compound, are well-documented and serve as a model for understanding this compound's effects. wikipedia.orgnbinno.com Preclinical evaluation of these CNS effects typically involves animal models assessing motor activity, coordination, and sleep patterns. A reduction in spontaneous locomotor activity and impaired performance on tasks like the rotarod test are common indicators of sedative-hypnotic action. The tranquilizing effect is a direct consequence of high histamine H1 receptor occupancy in the brain. nih.govresearchgate.net

Mechanisms Underlying Antihistaminic Activity in In Vitro Models

As a derivative of diphenhydramine, this compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor. pharmacologymentor.comnih.gov This activity can be thoroughly characterized using various in vitro models that confirm receptor binding affinity and functional antagonism.

Standard preclinical in vitro methods to determine antihistaminic activity include:

Receptor Binding Assays: These assays quantify the affinity of a compound for the H1 receptor. A common method involves using cell membranes expressing H1 receptors (e.g., from guinea pig cerebellum or recombinant human cell lines) and measuring the displacement of a radiolabeled H1 antagonist, such as [3H]-pyrilamine, by the test compound. nih.gov The resulting inhibition constant (Ki) value indicates the drug's binding affinity.

Functional Assays: These experiments assess the ability of the compound to inhibit the physiological response to histamine. A classic model is the isolated guinea pig ileum preparation. nih.gov Histamine induces contraction of this smooth muscle tissue; the addition of an H1 antagonist like this compound would competitively inhibit this contraction, allowing for the calculation of its potency (IC50 or pA2 values). nih.gov

These in vitro studies are crucial for confirming that the compound's primary target is the H1 receptor and for determining its potency relative to other antihistamines. nih.govnih.gov

In Vitro Characterization of Anticholinergic Actions

A hallmark of first-generation ethanolamine (B43304) antihistamines, including diphenhydramine and its derivatives, is their significant anticholinergic (or antimuscarinic) activity. pharmacologymentor.comwikipedia.orgnbinno.com This "off-target" effect results from the blockade of muscarinic acetylcholine (B1216132) receptors and is responsible for several of the compound's therapeutic actions and side effects. pharmacologymentor.comnbinno.com

The in vitro characterization of these anticholinergic properties is similar to the methods used for antihistaminic activity and typically involves:

Muscarinic Receptor Binding Assays: These assays measure the compound's affinity for various muscarinic receptor subtypes (M1-M5).

Isolated Tissue Preparations: Functional assays can be performed on tissues such as guinea pig ileum or bladder, where acetylcholine-induced contractions are measured in the presence of the antagonist to determine its inhibitory potency.

This anticholinergic action is fundamental to the antiparkinsonian effects of compounds in this class. pharmacologymentor.com

In Vivo Animal Model Studies of Antiparkinsonian Effects

The utility of this compound as an antiparkinsonian agent stems from its central anticholinergic activity. pharmacologymentor.com In Parkinson's disease, a deficiency in dopamine (B1211576) creates a relative excess of acetylcholine in the basal ganglia, contributing to motor symptoms like tremor and rigidity. Centrally acting anticholinergic drugs help to restore this balance. The antiparkinsonian potential of new compounds is evaluated in various in vivo animal models.

Table 1: Common Preclinical Animal Models for Parkinson's Disease
Model TypeInducing AgentMechanismPrimary Symptoms Modeled
Neurotoxin-Induced6-hydroxydopamine (6-OHDA)Destroys dopaminergic neurons in the nigrostriatal pathway. nih.govMotor deficits (akinesia, bradykinesia). nih.gov
Neurotoxin-InducedMPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)Selectively toxic to dopaminergic neurons, mimicking key pathological features of PD. nih.govMotor symptoms closely resembling human PD, especially in primates. nih.gov
PharmacologicalHaloperidolDopamine D2 receptor antagonist that induces catalepsy. researchgate.netRigidity, akinesia. researchgate.net
PharmacologicalReserpineDepletes monoamines (dopamine, serotonin (B10506), norepinephrine), leading to akinesia. researchgate.netOligokinesia (paucity of movement). researchgate.net

In these models, a compound like this compound would be administered to assess its ability to reverse or alleviate the induced motor deficits, such as improving motor activity or reducing catalepsy. researchgate.netnih.gov

Comparative Pharmacological Studies with Related Compounds and Analogues

This compound belongs to the ethanolamine class of antihistamines and is structurally analogous to diphenhydramine and orphenadrine (B1219630). nih.gov Orphenadrine itself is a monomethylated derivative of diphenhydramine, underscoring the close pharmacological relationship between these compounds. nih.govnih.gov A comparative analysis helps to position this compound's likely profile.

Table 2: Comparative Pharmacology of this compound and Related Analogues
CompoundPrimary MechanismSecondary MechanismsKey Preclinical Characteristics
This compound Histamine H1 Receptor AntagonistMuscarinic Acetylcholine Receptor AntagonistExpected to show sedative, antihistaminic, anticholinergic, and antiparkinsonian effects.
Diphenhydramine Histamine H1 Receptor Antagonist pharmacologymentor.comdrugbank.comMuscarinic Acetylcholine Receptor Antagonist, Sodium Channel Blocker pharmacologymentor.comPotent sedative and anticholinergic properties; used as an antihistamine, sleep aid, and antiemetic. drugbank.comwikipedia.orgnih.gov
Orphenadrine Muscarinic Acetylcholine Receptor Antagonist nih.govHistamine H1 Receptor Antagonist, NMDA Receptor Antagonist, Local Anesthetic nih.govnih.govPrimarily used as a centrally acting muscle relaxant and for its analgesic properties; possesses mild antihistaminic effects. nih.govnih.gov

While diphenhydramine's profile is dominated by its H1 antagonism, orphenadrine is utilized more for its central anticholinergic and analgesic effects. nih.govnih.gov this compound's description as a tranquilizer, antihistamine, and antiparkinsonian agent suggests a pharmacological profile that likely combines the potent H1 and muscarinic receptor antagonism seen across this class.

Preclinical Target Identification and Validation Strategies

Strategies for target validation and selectivity profiling include:

Broad Receptor Screening Panels: The compound is tested against a wide array of known receptors, ion channels, and enzymes to identify significant interactions. nih.govnih.gov For a first-generation antihistamine, this is crucial to quantify its affinity for muscarinic, adrenergic, and serotonergic receptors, which helps predict its side effect profile. researchgate.net

Cell-Based Functional Assays: Once binding to a target is confirmed, cell-based assays are used to determine if the compound acts as an agonist, antagonist, or inverse agonist. For example, measuring histamine-induced calcium influx in cells expressing the H1 receptor can validate the antagonistic activity of this compound. nih.gov

For this compound, these strategies would validate the H1 receptor as the primary target for its antihistaminic and sedative effects, and the muscarinic receptors as the key secondary target for its anticholinergic and antiparkinsonian actions.

Receptor Occupancy and Target Engagement Studies in Preclinical Models

Receptor occupancy (RO) studies are essential for understanding the relationship between drug concentration and its pharmacological effect, particularly for CNS-active drugs. nih.govsemanticscholar.org For a drug like this compound, measuring its engagement with H1 receptors in the brain is critical to explaining its sedative properties.

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in living subjects, including preclinical animal models and humans. nih.govresearchgate.net Studies using PET with specific radioligands for the H1 receptor have demonstrated that first-generation antihistamines achieve high levels of brain receptor occupancy.

For example, PET studies have shown that first-generation antihistamines can occupy more than 50% of brain H1 receptors at therapeutic doses. nih.gov One study found that ketotifen (B1218977) occupied approximately 72% of cortical H1 receptors. nih.govresearchgate.net

This high level of RO is directly correlated with the incidence of sedation and cognitive impairment. nih.gov

While specific RO data for this compound is not available, as a lipophilic, first-generation antihistamine, it is expected to achieve high brain H1 receptor occupancy, providing a quantitative explanation for its tranquilizer-like effects. Similar preclinical studies could also be designed to measure its occupancy of central muscarinic receptors to better understand its target engagement for antiparkinsonian activity.

Assessment of Pharmacodynamic Profiles in Preclinical Evaluations

A comprehensive search of available scientific literature and research databases did not yield specific preclinical pharmacodynamic data for the compound this compound. Consequently, detailed research findings and data tables regarding its pharmacodynamic profile in preclinical evaluations could not be provided.

The investigation into the pharmacodynamic properties of a compound is a critical component of preclinical research. This stage typically involves in vivo and in vitro studies to characterize the biochemical and physiological effects of the substance on the organism. Key aspects often examined include the compound's mechanism of action, dose-response relationships, and its effects on various organ systems.

Without specific preclinical data for this compound, it is not possible to detail its interactions with biological targets or the subsequent physiological changes it may induce. Such information would typically be presented in detailed reports and data tables, summarizing the findings from various experimental models. The absence of this information in the public domain suggests that such studies may not have been published or may have been conducted under a different developmental name.

Structure Activity Relationship Sar Studies of Clofenetamine and Its Analogues

Systematic Examination of Substituent Effects on Pharmacological Activity

The systematic examination of substituent effects involves altering atoms or groups attached to the core structure of a molecule to understand their impact on biological activity nih.govnih.govnih.govnih.gov. These effects can be electronic (inductive or resonance) or steric in nature, influencing how the molecule interacts with its biological target nih.govnih.govnih.gov.

While specific detailed data on the systematic examination of substituent effects directly on clofenetamine's pharmacological activity was not extensively detailed in the provided search results, general principles from SAR studies on other compound classes can be applied. Substituents on aromatic rings, for instance, can either activate or deactivate the ring towards electrophilic substitution and direct the position of further substitutions nih.govnih.govnih.gov. Electron-donating groups generally increase electron density and can enhance activity by promoting favorable interactions, while electron-withdrawing groups can decrease electron density and may have the opposite effect nih.govnih.govnih.gov. Steric bulk of substituents can also influence binding affinity by affecting the fit of the molecule into the receptor binding site nih.gov.

In the context of this compound, which contains substituted phenyl rings, systematic variations of substituents (e.g., changing the halogen, adding alkyl groups, or modifying their positions) would be expected to modulate its interaction with various biological targets, thereby affecting its tranquilizer, antihistamine, anticholinergic, and antiparkinsonian activities. Studies on other drug classes, such as diclofenac (B195802) analogues, have shown that the nature and position of halogen or alkyl substituents can be crucial for optimal activity.

Impact of Bridging Atom Modifications on Biological Activity

Specific research findings on the impact of modifying the bridging atom in this compound were not found in the provided search results. However, in other areas of medicinal chemistry, replacing an oxygen atom with other atoms or groups (isosteric replacement) is a common strategy in SAR studies. For example, replacing an ether oxygen with a sulfur atom or a methylene (B1212753) group can change bond angles, lengths, and polarity, leading to altered interactions with receptors or enzymes. Such modifications can influence binding affinity, efficacy, and metabolic stability.

Conformational Flexibility and Its Role in Receptor Interaction

Conformational flexibility refers to a molecule's ability to adopt multiple three-dimensional shapes due to rotation around single bonds acros.com. The specific conformation a molecule adopts when binding to a receptor is crucial for optimal interaction and biological activity acros.com. SAR studies often involve assessing how the flexibility of a molecule influences its ability to fit into a receptor binding site and induce a biological response acros.com.

While detailed studies on the conformational flexibility of this compound and its specific role in receptor interaction were not found, the concept is broadly applicable to flexible molecules like this compound, which has several rotatable bonds. The ability of this compound to adopt a conformation complementary to the binding sites of various targets (e.g., histamine (B1213489) receptors, muscarinic acetylcholine (B1216132) receptors, dopamine (B1211576) receptors) would be essential for its diverse pharmacological activities acros.com. Studies on other flexible molecules have shown that preferred conformational profiles can exist, and altering these preferences can affect biological activity acros.com. Techniques like NMR spectroscopy and computational molecular modeling are often used to study molecular conformation and dynamics acros.com.

Influence of Sila-Substitution on Biological Activity and Metabolic Stability

Sila-substitution involves the replacement of a carbon atom with a silicon atom. This modification can lead to changes in atomic size, bond lengths, electronegativity, and lipophilicity, which can in turn affect the biological activity and metabolic stability of the molecule.

Research has been conducted on sila-analogues of this compound. These studies involve the synthesis of compounds where a carbon atom in the this compound structure is replaced by a silicon atom. Pharmacological effects of these sila-analogues have been investigated and compared to the parent carbon compound. For instance, sila-analogues of this compound have been synthesized and their pharmacological effects compared to corresponding O-isosteric sila-antihistamines.

Sila-substitution can influence metabolic stability. While specific data for sila-clofenetamine's metabolic stability was not detailed in the provided snippets, studies on other sila-drugs, such as sila-loperamide, have shown that sila-substitution can alter metabolic profiles and potentially increase metabolic stability in vitro, although the in vivo effects can be complex due to other factors like efflux and permeability. The Si-C bond is generally considered more stable to hydrolysis than the Si-O bond, but the metabolic fate of organosilicon compounds can vary.

SAR of N-Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts are positively charged compounds where a nitrogen atom is bonded to four organic groups. The formation of quaternary ammonium salts from tertiary amines, like the diethylamino group in this compound, results in a permanent positive charge. This structural change significantly impacts the compound's physicochemical properties, including increased water solubility and altered membrane permeability.

SAR studies on N-quaternary ammonium salts derived from this compound and its analogues have been reported. These studies involve the synthesis of quaternary ammonium salts from the corresponding tertiary amine free bases. The pharmacological effects of these quaternary salts have been compared to the free bases and analogous carbon compounds.

Computational and in Silico Approaches in Clofenetamine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a small molecule drug candidate like Clofenetamine) when bound to a receptor (such as a protein or enzyme) to form a stable complex. youtube.commdpi.comyoutube.comajol.info The goal is to predict the binding mode and estimate the binding affinity between the ligand and its target. youtube.commdpi.comyoutube.com This involves sampling different conformations of the ligand within the receptor's active site and ranking these conformations using scoring functions that estimate the interaction energy. youtube.com Molecular docking can provide insights into the atomic-level interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the residues in the binding site. ajol.infonih.gov

Molecular dynamics (MD) simulations extend the analysis by simulating the physical movements of atoms and molecules over time. readthedocs.io3ds.comstanford.eduresearchgate.netebi.ac.uk By applying classical mechanics, typically Newton's laws of motion, MD simulations model the interactions between particles and predict how their positions evolve. 3ds.comstanford.edu This allows researchers to study the dynamic behavior of molecular systems, including the stability of ligand-target complexes and conformational changes. 3ds.comnih.gov MD simulations can provide information not easily accessible experimentally, acting as a "computational microscope" to visualize atomic motions. stanford.edu Analyzing parameters like Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (Rg) from MD trajectories helps assess the stability and flexibility of the complex. nih.gov

While these techniques are widely applied in drug research to understand how molecules interact with biological targets, specific detailed studies applying molecular docking and dynamics simulations to this compound were not found in the conducted searches.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a technique used to represent the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. frontiersin.orgnih.govyoutube.com A pharmacophore model summarizes the crucial features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and ionizable groups, in a specific 3D arrangement. frontiersin.orgnih.gov These models can be derived from the 3D structure of a receptor (structure-based pharmacophore) or from a set of known active ligands (ligand-based pharmacophore). frontiersin.orgnih.gov Pharmacophore models are valuable tools in drug design for identifying new compounds with similar biological activity through database screening or for designing novel molecules with the desired features. frontiersin.orgnih.govyoutube.com

Information regarding pharmacophore modeling studies specifically focused on this compound was not found in the conducted searches.

In Silico Prediction and Optimization of Physicochemical Properties (e.g., Lipophilicity, Aqueous Solubility)

In silico methods are widely used to predict and optimize the physicochemical properties of drug candidates, which are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles. dost.gov.phresearchgate.netjapsonline.com Key physicochemical properties that can be predicted computationally include lipophilicity (often expressed as logP or logD), aqueous solubility, pKa, boiling point, and melting point. dost.gov.phresearchgate.netjapsonline.comnih.gov These predictions are typically based on the molecular structure using theoretical chemistry approaches and efficient computer algorithms. dost.gov.ph Tools and software are available that can estimate these properties, helping researchers to select or design molecules with favorable characteristics for drug development. dost.gov.phjapsonline.com Optimizing these properties early in the discovery process can help reduce attrition rates in later, more expensive development stages. researchgate.net

While the importance of predicting physicochemical properties using in silico methods is well-established in drug research, specific details on the in silico prediction or optimization of this compound's physicochemical properties were not found in the conducted searches. PubChem provides some computed properties for this compound, such as molecular weight and XLogP3. nih.govnih.gov

Applications of Machine Learning in Activity Prediction

Machine learning (ML) techniques are increasingly applied in drug discovery for predicting the biological activity of molecules based on their chemical structures. arxiv.orgijcai.orgchemrxiv.orgnih.govnih.gov ML models can learn complex relationships between molecular descriptors or structural features and observed biological responses. ijcai.orgnih.gov These models can be used for tasks such as predicting whether a compound will be active against a specific target, estimating the potency of a compound, or classifying compounds based on their activity profiles. arxiv.orgnih.govnih.gov Various ML algorithms, including linear regression, random forest, gradient boosting, and deep learning, are employed for activity prediction. chemrxiv.orgnih.govnih.gov ML approaches can accelerate the identification of potential drug candidates and provide insights into the structural features that contribute to activity. nih.govnih.gov However, challenges exist, such as the performance of models in predicting the activity of molecules that are structurally similar but have large differences in potency (activity cliffs). ijcai.orgchemrxiv.org

The conducted searches did not yield specific information on the application of machine learning for activity prediction specifically related to this compound.

Quantum Mechanics-Based Calculations for Binding Affinity

Quantum mechanics (QM) based calculations provide a more detailed and accurate description of molecular interactions compared to classical mechanics methods, particularly for processes involving bond breaking or formation, or where electronic effects are significant. numberanalytics.comnih.govquantumzeitgeist.comnih.govchemrxiv.org In the context of drug research, QM methods can be used to calculate the binding affinity between a ligand and a target protein by providing a more accurate assessment of the interaction energies. numberanalytics.comnih.govquantumzeitgeist.com Techniques such as Density Functional Theory (DFT) are widely used in bioorganic chemistry to study molecular interactions, including protein-ligand binding. numberanalytics.comnih.gov QM calculations can help to understand the nature of interactions, such as hydrogen bond strengths, which play a key role in determining binding affinity and selectivity. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are also employed to study interactions in complex biological systems, treating the active site quantum mechanically and the rest of the system classically. 3ds.com

Academic Drug Discovery and Translational Research Perspectives for Clofenetamine

Role of Academic Centers in Advancing Clofenetamine Research

Academic centers play a crucial role in the fundamental investigation and advancement of knowledge surrounding compounds like this compound. These institutions contribute through various avenues, including synthesis, characterization, and initial biological evaluations. For instance, academic research has been involved in the synthesis and characterization of this compound and its analogues, including sila-analogues where a silicon atom replaces a carbon atom. researchgate.netresearchgate.netresearchgate.net These studies utilize techniques such as NMR, mass spectroscopy, and infrared spectroscopy to confirm chemical structures and characterize physical and chemical properties. researchgate.netresearchgate.netresearchgate.net

Academic research also explores the potential physiological effects of this compound and its derivatives, often comparing them to their carbon analogues. researchgate.netresearchgate.net This comparative analysis is vital for understanding how structural modifications influence biological activity. Furthermore, academic institutions are involved in broader research contexts that may encompass compounds like this compound, such as studies on drug-like properties of various ligands or the development of novel chemical entities. researchgate.netresearchgate.net The inclusion of this compound in lists of investigational compounds compiled by entities like the National Center for Advancing Translational Sciences (NCATS) further highlights its presence within the academic and research landscape. ncats.io Academic centers, including universities and research organizations, are recognized as key actors in the broader ecosystem of research and innovation, which can include studies on specific compounds. cbsa-asfc.gc.cacbsa.gc.cascielo.br

Strategies for Translational Research: Bridging Basic and Preclinical Science

Translational research aims to bridge the gap between fundamental scientific discoveries and their practical application in improving human health. parisbraininstitute.org For compounds like this compound, this involves translating basic research findings into potential clinical concepts and ultimately into clinical applications. parisbraininstitute.org This process often faces challenges, sometimes referred to as the "valley of death," due to financial, regulatory, and logistical hurdles. parisbraininstitute.org

Strategies for translational research in drug discovery, applicable to compounds like this compound, often involve interdisciplinary collaboration between basic scientists, translational scientists, and clinical scientists. parisbraininstitute.org Translational scientists build upon basic discoveries to explore how compounds can be used for diagnosis, prevention, or treatment, while clinical scientists assess safety and efficacy in human studies. parisbraininstitute.org A key aspect of translational research involves the use of patient-derived materials and preclinical models that accurately reflect human biology to improve the predictability of clinical outcomes. selvita.comnih.gov This includes utilizing in vitro studies on primary human cells and ex vivo assays on fresh human biological samples. selvita.com The goal is to de-risk candidate selection and identify promising compounds earlier in the development pipeline. selvita.com Translational strategies also involve the use of various tools, including biomarker analysis, in vitro/ex vivo assays, and in silico modeling, to optimize lead candidates before progressing to clinical trials. crownbio.com

Prodrug Design Strategies for Enhanced Pharmacological Utility

Prodrug design is a significant strategy employed to improve the physicochemical, biopharmaceutical, and pharmacokinetic properties of drug candidates. google.comgoogleapis.com The primary goal of traditional prodrug design is to enhance properties such as water or lipid solubility, chemical stability, oral or local absorption, and permeability. nih.gov Prodrugs are typically chemically modified, biologically inert compounds that are transformed in vivo to release the pharmacologically active drug. nih.gov

For compounds like this compound, which has been mentioned in the context of controlled absorption formulations, prodrug strategies could potentially be explored to modulate its release and improve its pharmacological profile. google.comgoogleapis.comgoogle.com While specific prodrugs of this compound are not detailed in the provided search results, the general principles of prodrug design involve simple chemical modifications to achieve desired improvements. nih.gov More advanced targeted prodrug designs aim to increase selectivity and reduce toxicity by incorporating tumor-targeting ligands, transporter-associated ligands, or polymers, or by designing prodrugs that are activated by enzymes overexpressed in target tissues. nih.gov This highlights the potential for innovative prodrug approaches to enhance the therapeutic index of compounds.

Conclusion and Future Research Directions

Synthesis of Key Academic Research Insights on Clofenetamine

Academic research involving this compound has largely focused on its role as a reference compound in the synthesis and characterization of sila-analogues. Sila-analogues are compounds where a carbon atom has been replaced by a silicon atom researchgate.netresearchgate.netresearchgate.net. Studies have successfully synthesized sila-analogues of this compound and characterized their physical and chemical properties using techniques such as 1H-NMR, mass spectroscopy, and infrared spectroscopy researchgate.netresearchgate.net. These investigations provide foundational data on how the substitution of carbon with silicon in the this compound structure affects its fundamental characteristics researchgate.netresearchgate.net. The synthesis processes for these sila-analogues, including their precursors, have been detailed in the literature researchgate.netresearchgate.net.

Identification of Unaddressed Research Questions and Knowledge Gaps

While the synthesis and basic characterization of this compound's sila-analogues have been reported, several knowledge gaps remain. The detailed pharmacological behavior of these sila-analogues compared to this compound itself appears to be an area where further investigation is needed researchgate.netresearchgate.net. Although some studies mention investigating physiological or pharmacological effects, the depth and breadth of this comparison, particularly in academic literature, could be expanded researchgate.netresearchgate.net. There is also a general lack of extensive academic research specifically focused on this compound beyond its use as a reference for sila-chemistry, suggesting potential for broader exploration of its chemical space and potential interactions.

Proposed Methodological Advances for Future this compound Studies

Future research on this compound and its derivatives could benefit from advanced methodological approaches. High-throughput screening techniques could be employed to explore a wider range of potential interactions or activities of this compound and its sila-analogues. Computational chemistry and molecular modeling could provide deeper insights into the structural-activity relationships of these compounds, predicting properties and behaviors that complement experimental findings researchgate.net. More sophisticated spectroscopic methods could offer further detailed characterization of the synthesized compounds and their stability.

Potential for Novel this compound-Derived Chemical Entities in Academic Exploration

The exploration of sila-analogues represents one avenue for novel this compound-derived chemical entities researchgate.netresearchgate.net. The inherent differences in properties between silicon and carbon suggest that further modifications of the this compound structure by incorporating silicon at various positions could yield a diverse array of compounds with potentially altered properties researchgate.net. Beyond sila-substitution, academic exploration could involve synthesizing other isosteric or bioisosteric replacements, or incorporating different functional groups onto the this compound scaffold. This could lead to the discovery of compounds with modified physical, chemical, or biological characteristics, expanding the understanding of structure-property relationships within this class of molecules.

Q & A

Q. How can I enhance the reproducibility of this compound research across laboratories?

  • Methodological Answer :
  • Provide step-by-step protocols for key assays (e.g., receptor binding, metabolite isolation).
  • Share characterized reference standards and negative controls.
  • Use open-access platforms (e.g., Zenodo) to publish raw datasets and analysis code .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.